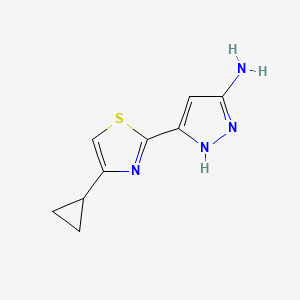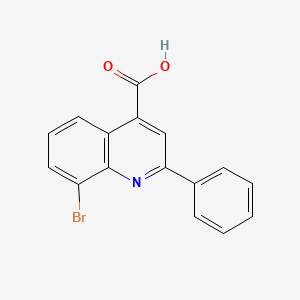
8-Bromo-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10BrNO2 and a molecular weight of 328.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-phenylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
8-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-4-carboxylic acid derivatives. Reduction reactions can also be performed to modify the quinoline ring structure.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or vinyl groups at the bromine position, utilizing palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling with a boronic acid can produce a biaryl compound.
Applications De Recherche Scientifique
8-Bromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including histone deacetylase inhibitors for cancer treatment.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of histone deacetylases, enzymes that regulate gene expression by removing acetyl groups from histone proteins . This inhibition can lead to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Bromo-2-phenylquinoline-4-carboxylic acid include:
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine substituent but shares the quinoline core structure.
8-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, offering different reactivity and properties.
8-Iodo-2-phenylquinoline-4-carboxylic acid: Features an iodine atom, which can be used for further functionalization through coupling reactions.
The uniqueness of this compound lies in its bromine substituent, which provides specific reactivity for substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H10BrNO2 |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
8-bromo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
Clé InChI |
FPYDZTQBMQOCTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


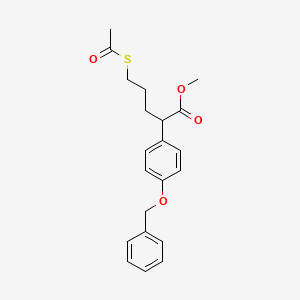
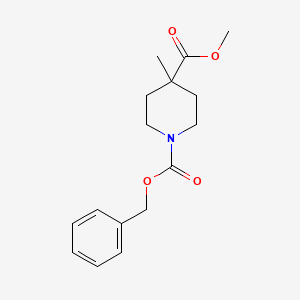
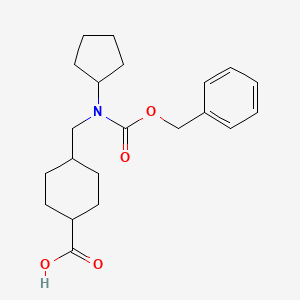
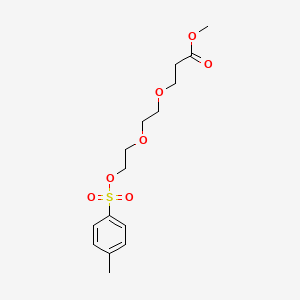

![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
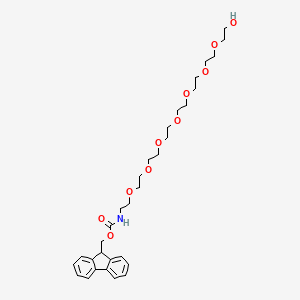
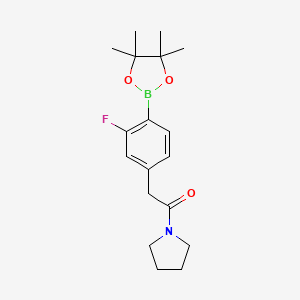
methanone Hydrochloride](/img/structure/B13718874.png)

